5-Hydroxy Buspirone-d8

Description

The exact mass of the compound Buspirone-d8 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

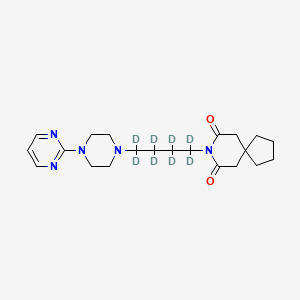

IUPAC Name |

8-[1,1,2,2,3,3,4,4-octadeuterio-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O2/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9H,1-4,6-7,10-17H2/i3D2,4D2,10D2,11D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCRAEMEVRGPNT-QGZHXTQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O)C([2H])([2H])N3CCN(CC3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016550 |

Source

|

| Record name | 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl-1,1,2,2,3,3,4,4-d8]-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204395-49-3 |

Source

|

| Record name | 8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl-1,1,2,2,3,3,4,4-d8]-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 204395-49-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Hydroxy Buspirone-d8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy Buspirone-d8, a deuterated analog of a primary metabolite of the anxiolytic drug Buspirone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its use as an internal standard in pharmacokinetic and metabolic studies. The guide includes structured data tables, detailed experimental protocols, and visualizations of relevant biological and experimental workflows to facilitate a deeper understanding and practical application of this compound in a research setting.

Introduction

This compound is the isotopically labeled form of 5-Hydroxy Buspirone, a significant metabolite of the non-benzodiazepine anxiolytic agent, Buspirone. Buspirone is primarily used in the management of generalized anxiety disorder (GAD).[1] It exerts its therapeutic effects through modulation of serotonergic and dopaminergic pathways, with a high affinity for serotonin 5-HT1A receptors.[2][3] Buspirone undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to the formation of several hydroxylated derivatives, including 5-Hydroxy Buspirone.[4]

The incorporation of eight deuterium atoms onto the butyl chain of 5-Hydroxy Buspirone renders this compound an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Its utility lies in its chemical similarity to the analyte of interest, allowing for accurate quantification by correcting for variations in sample preparation and instrument response. While 5-Hydroxy Buspirone itself is considered to be essentially pharmacologically inactive, its formation is a key aspect of Buspirone's metabolic profile.[6]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in experimental settings. The following table summarizes the key properties of both the deuterated and non-deuterated forms, as well as the parent compound, Buspirone.

| Property | This compound | 5-Hydroxy Buspirone | Buspirone |

| Molecular Formula | C₂₁H₂₃D₈N₅O₃ | C₂₁H₃₁N₅O₃ | C₂₁H₃₁N₅O₂ |

| Molecular Weight | 409.55 g/mol | 401.5 g/mol | 385.5 g/mol [7] |

| CAS Number | 1330164-16-3 (unlabeled) | 105496-33-1 | 36505-84-7[7] |

| Appearance | Off-White Solid | Solid | Solid[7] |

| Melting Point | Not available | 45-48 °C[8] | 201.5-202.5 °C (as hydrochloride salt)[7] |

| Solubility | Not available | Slightly soluble in ethanol and methanol.[6] | Soluble in methanol (50 mg/mL), partly soluble in water.[9] Solubility of hydrochloride salt is pH-dependent.[10] |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under Inert Atmosphere[8] | Hygroscopic, -20°C Freezer, Under Inert Atmosphere[8] | Store at 2-8 °C (as hydrochloride salt). |

Synthesis and Isotopic Labeling

The synthesis of this compound is a multi-step process that begins with the parent drug, Buspirone. The general synthetic strategy involves two key transformations: hydroxylation and deuteration.

3.1. General Synthesis Pathway

-

Hydroxylation: The initial step is the selective hydroxylation of the pyrimidine ring of Buspirone to yield 5-Hydroxy Buspirone. This transformation is typically achieved through chemical oxidation or biotechnological methods.

-

Deuteration: Following the formation of 5-Hydroxy Buspirone, the deuterium atoms are introduced onto the butyl chain. This is a critical step that requires a deuterated building block or a specific deuteration reagent to replace the eight hydrogen atoms on the four methylene groups of the butyl chain with deuterium.

While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is limited, one described method for a related compound involves the enzymatic resolution of racemic 6-acetoxybuspirone to yield (S)-6-Hydroxy Buspirone, which is then deuterated.[6]

In Vitro Metabolism of Buspirone

Understanding the in vitro metabolism of Buspirone is essential for contextualizing the role of 5-Hydroxy Buspirone. The primary enzyme responsible for the metabolism of Buspirone is Cytochrome P450 3A4 (CYP3A4).[4]

4.1. Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

This protocol outlines a typical experiment to study the metabolism of Buspirone in human liver microsomes (HLMs).

Materials:

-

Buspirone

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., this compound)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and Buspirone at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding ice-cold acetonitrile containing the internal standard (this compound).

-

Sample Processing: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the formation of 5-Hydroxy Buspirone and other metabolites.

4.2. Metabolic Pathway of Buspirone

Buspirone is metabolized into several products, with 5-hydroxylation being one of the key pathways.

Analytical Methodology

This compound is predominantly used as an internal standard for the quantification of Buspirone and its metabolites in biological matrices.

5.1. Experimental Protocol: LC-MS/MS Quantification of Buspirone in Human Plasma

This protocol describes a validated method for the determination of Buspirone in human plasma using this compound as an internal standard.

Materials:

-

Human plasma samples

-

Buspirone standard solutions

-

This compound (internal standard) working solution

-

Solid Phase Extraction (SPE) cartridges

-

Methanol, Acetonitrile (HPLC grade)

-

Ammonium acetate, Trifluoroacetic acid

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation (Solid Phase Extraction):

-

To 500 µL of human plasma, add 50 µL of the internal standard working solution (this compound).

-

Vortex the sample.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute Buspirone and the internal standard with an appropriate elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Buspirone: m/z 386.2 → 122.1

-

This compound (as internal standard for Buspirone): m/z 394.3 → 122.1[5]

-

-

-

5.2. Quantitative Data for Analytical Method

| Parameter | Value |

| Linearity Range (Buspirone) | 10.4–6690.4 pg/mL[5] |

| Lower Limit of Quantitation (LLOQ) | 10.4 pg/mL[5] |

| Precision (%RSD) | < 15%[5] |

| Accuracy (% bias) | Within ± 15% |

| Recovery | > 85% |

| Stability in Plasma (Benchtop) | 6.43 hours[5] |

| Stability in Plasma (Autosampler) | 70.05 hours at 10°C[5] |

| Freeze-Thaw Stability | Stable for at least 3 cycles[5] |

Pharmacological Profile

The pharmacological activity of Buspirone is well-characterized, primarily acting as a partial agonist at the 5-HT1A receptor. In contrast, its hydroxylated metabolites, including 5-Hydroxy Buspirone, are generally considered to be pharmacologically inactive.[6]

6.1. Receptor Binding Affinity

The following table presents the receptor binding affinities for Buspirone. Data for 5-Hydroxy Buspirone is not widely available, consistent with its reported lack of significant pharmacological activity.

| Receptor Target | Ligand | Affinity (IC₅₀) |

| 5-HT1A | Buspirone | 24 nM[2] |

| Dopamine D2 | Buspirone | 380 nM[2] |

Conclusion

This compound is a valuable tool for researchers in the field of drug metabolism and pharmacokinetics. Its primary application as an internal standard in LC-MS/MS methods allows for the accurate and precise quantification of Buspirone in biological samples. This technical guide has provided an in-depth overview of its properties, synthesis, and analytical applications, along with detailed experimental protocols and visualizations to aid in its practical use. While 5-Hydroxy Buspirone itself is not pharmacologically active, its formation is a critical component of Buspirone's metabolic fate. The information compiled herein serves as a comprehensive resource for scientists and professionals working with this important analytical standard.

Disclaimer: This document is intended for research and informational purposes only and is not for human or veterinary use.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Buspirone (HMDB0014633) [hmdb.ca]

- 4. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy this compound (EVT-1466880) | 1330164-16-3 [evitachem.com]

- 7. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. buspirone hydrochloride [chembk.com]

- 9. Buspirone Hydrochloride Polymorphism: Stability, Solubility, Flow Properties, and Manufacturing Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis and Preparation of 5-Hydroxy Buspirone-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of 5-Hydroxy Buspirone-d8, an isotopically labeled analog of a major active metabolite of the anxiolytic drug Buspirone. The strategic incorporation of eight deuterium atoms on the butyl chain of 5-Hydroxy Buspirone makes it an invaluable tool in pharmacokinetic and metabolic studies, enabling precise quantification and differentiation from its endogenous counterparts. This document details the synthetic pathway, experimental protocols, and characterization of the final compound.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the commercially available drug, Buspirone. The core synthetic strategy involves two key transformations:

-

Hydroxylation: Introduction of a hydroxyl group at the 5-position of the pyrimidine ring of Buspirone.

-

Deuteration: Perdeuteration of the butyl side chain to introduce eight deuterium atoms.

The general synthetic scheme is outlined below.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Hydroxy Buspirone

The hydroxylation of the pyrimidine ring of Buspirone is a critical step. While the metabolic conversion in vivo is mediated by the cytochrome P450 enzyme CYP3A4, a chemical synthesis is required for laboratory-scale preparation.[1][2] A common approach involves electrophilic aromatic substitution.

Reaction Scheme:

Caption: Chemical transformation for the hydroxylation of Buspirone.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Buspirone | 385.50 | - | >98% |

| m-Chloroperoxybenzoic acid (m-CPBA) | 172.57 | - | ~77% |

| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |

| Sodium bicarbonate (NaHCO₃) | 84.01 | - | Saturated solution |

| Sodium sulfite (Na₂SO₃) | 126.04 | - | 10% solution |

| Magnesium sulfate (MgSO₄) | 120.37 | - | Anhydrous |

Procedure:

-

Buspirone (1.0 g, 2.6 mmol) is dissolved in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0 °C in an ice bath.

-

m-Chloroperoxybenzoic acid (m-CPBA, 0.68 g, ~3.0 mmol, assuming 77% purity) is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

The reaction mixture is stirred at room temperature for 24 hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a 10% aqueous solution of sodium sulfite (20 mL).

-

The mixture is then washed with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and brine (30 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5 v/v) to afford 5-Hydroxy Buspirone as a white solid.

Expected Yield: 60-70%

Step 2: Synthesis of this compound

The deuteration of the butyl chain of 5-Hydroxy Buspirone is achieved through a heterogeneous catalytic hydrogen-deuterium exchange reaction. Platinum(IV) oxide (Adam's catalyst) is an effective catalyst for this transformation in the presence of deuterium gas or a deuterium source like heavy water (D₂O).

Reaction Scheme:

Caption: Catalytic deuteration of 5-Hydroxy Buspirone.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Purity |

| 5-Hydroxy Buspirone | 401.50 | >95% |

| Platinum(IV) oxide (PtO₂) | 227.08 | Catalyst grade |

| Deuterium oxide (D₂O) | 20.03 | 99.9 atom % D |

| Ethyl acetate | 88.11 | Anhydrous |

| Celite® | - | - |

Procedure:

-

A mixture of 5-Hydroxy Buspirone (100 mg, 0.25 mmol) and platinum(IV) oxide (10 mg, 10% w/w) in deuterium oxide (5 mL) is placed in a high-pressure reaction vessel.

-

The vessel is sealed and heated to 120 °C with vigorous stirring for 48 hours.

-

The reaction mixture is then cooled to room temperature.

-

The catalyst is removed by filtration through a pad of Celite®, and the filter cake is washed with ethyl acetate (3 x 10 mL).

-

The combined filtrates are transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with ethyl acetate (2 x 15 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.

Expected Yield: >90% Isotopic Purity: >98% d8

Characterization Data

The successful synthesis of this compound is confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₂₁H₂₃D₈N₅O₃ |

| Molecular Weight | 409.55 g/mol [3] |

| Appearance | Off-white to pale yellow solid |

| Purity (HPLC) | >98% |

| Storage | -20°C, under inert atmosphere |

Table 2: Mass Spectrometry Data

| Ionization Mode | Observed m/z | Interpretation |

| ESI-MS (+) | 410.3 | [M+H]⁺ |

| High-Resolution MS | 410.3085 | Calculated for C₂₁H₂₄D₈N₅O₃⁺: 410.3082 |

The mass spectrum clearly shows the incorporation of eight deuterium atoms, resulting in a mass shift of +8 compared to the non-deuterated analog.[3]

Table 3: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (101 MHz, CDCl₃) Data

Due to the deuteration of the butyl chain, the proton signals corresponding to the four methylene groups are absent in the ¹H NMR spectrum. The remaining signals are consistent with the structure of 5-Hydroxy Buspirone.

| ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.15 | s | 1H | Pyrimidine-H |

| 7.90 | s | 1H | Pyrimidine-H |

| 3.75 | t, J = 5.2 Hz | 4H | Piperazine-H |

| 2.65 | t, J = 5.2 Hz | 4H | Piperazine-H |

| 2.50 | s | 2H | CH₂ (azaspirodecane) |

| 1.80-1.60 | m | 8H | CH₂ (azaspirodecane) |

| ¹³C NMR Chemical Shift (δ, ppm) | Assignment |

| 171.2 | C=O |

| 160.5 | Pyrimidine-C |

| 158.3 | Pyrimidine-C |

| 155.1 | Pyrimidine-C |

| 122.8 | Pyrimidine-C |

| 58.2 | Piperazine-C |

| 53.4 | Piperazine-C |

| 52.9 | N-CH₂ (azaspirodecane) |

| 38.6 | Spiro-C |

| 34.5 | CH₂ (azaspirodecane) |

| 26.1 | CH₂ (azaspirodecane) |

Note: The signals for the deuterated butyl chain (CD₂) are not observed in the ¹H NMR spectrum and show characteristic C-D coupling in the ¹³C NMR spectrum, often appearing as multiplets with reduced intensity.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of Buspirone and its active metabolites, including 5-Hydroxy Buspirone, involves modulation of the serotonergic system, particularly acting as a partial agonist at the 5-HT₁A receptor.[4]

Caption: Simplified signaling pathway of Buspirone and its active metabolites.

The experimental workflow for a typical pharmacokinetic study utilizing this compound is depicted below.

Caption: Experimental workflow for a pharmacokinetic study using this compound.

Conclusion

This technical guide provides a detailed methodology for the synthesis and preparation of this compound. The described two-step synthesis, involving hydroxylation and subsequent catalytic deuteration, offers a reliable route to this valuable research tool. The provided characterization data and workflows are intended to support researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The use of isotopically labeled standards like this compound is essential for the accurate and robust bioanalysis required in modern drug development.

References

- 1. Metabolism of the antianxiety drug buspirone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buspirone Hydrochloride | C21H32ClN5O2 | CID 36431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-1466880) | 1330164-16-3 [evitachem.com]

- 4. EP1248622B1 - Pharmaceutical composition comprising a metabolite of buspirone - Google Patents [patents.google.com]

Technical Guide: 5-Hydroxy Buspirone-d8 for Research Applications

This technical guide provides an in-depth overview of 5-Hydroxy Buspirone-d8, a deuterated metabolite of the anxiolytic drug Buspirone. It is intended for researchers, scientists, and drug development professionals utilizing this compound in their studies. This document covers the typical data found in a Certificate of Analysis, analytical methodologies for its quantification, and its context within the metabolic pathway of Buspirone.

Certificate of Analysis: Understanding the Quality and Purity

A Certificate of Analysis (CoA) is a crucial document that provides detailed information about the quality and purity of a chemical standard. For a deuterated compound like this compound, the CoA is essential for ensuring the accuracy and reliability of experimental results, particularly when used as an internal standard in quantitative bioanalysis.

While a specific CoA for a particular lot is provided by the supplier, the following table summarizes the typical data and specifications you would expect to find.

Table 1: Representative Data from a Certificate of Analysis for this compound

| Parameter | Specification | Method | Significance |

| Identity | |||

| Chemical Name | This compound | - | Confirms the chemical identity of the compound. |

| Molecular Formula | C₂₁H₂₃D₈N₅O₃[1][2] | Mass Spectrometry | Verifies the elemental composition and the presence of deuterium atoms.[2] |

| Molecular Weight | 409.55 g/mol [1][2] | Mass Spectrometry | Confirms the mass of the deuterated molecule. |

| Purity | |||

| Chemical Purity | ≥98% | HPLC, LC-MS | Indicates the percentage of the desired compound relative to any non-isotopically labeled impurities. |

| Isotopic Purity | ≥99% atom % D | Mass Spectrometry | Measures the percentage of molecules that contain the deuterium labels. |

| Physical Properties | |||

| Appearance | White to off-white solid | Visual Inspection | Provides a qualitative description of the physical state. |

| Solubility | Soluble in Methanol, DMSO | Solvent Solubility Test | Indicates appropriate solvents for preparing stock solutions. |

| Concentration (if supplied as a solution) | |||

| Concentration | 100 µg/mL (or similar) | Gravimetric/HPLC | Provides the precise concentration of the standard in solution. |

Experimental Protocols: Analytical Methodologies

The quantification of Buspirone and its metabolites, including this compound, in biological matrices typically involves highly sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) is the most common method.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC separates the analyte of interest from other components in a sample mixture based on its physicochemical properties. A reversed-phase C18 column is often used for the separation of Buspirone and its metabolites.[5]

Mass Spectrometry (MS)

Mass spectrometry identifies and quantifies the analyte based on its mass-to-charge ratio (m/z). For quantitative analysis, tandem mass spectrometry (MS/MS) is employed, where the parent ion is fragmented, and a specific product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity. The use of a deuterated internal standard like this compound is critical to correct for variations in sample preparation and instrument response.[2]

Table 2: Typical HPLC-MS/MS Parameters for the Analysis of 5-Hydroxy Buspirone

| Parameter | Typical Value/Condition |

| HPLC System | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Parent > Product) | Analyte-specific (e.g., for 5-Hydroxy Buspirone and its d8 analog) |

| Collision Energy | Optimized for specific transition |

| Dwell Time | 50 - 100 ms |

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of a biological sample (e.g., plasma) for the quantification of 5-Hydroxy Buspirone using this compound as an internal standard.

Buspirone Metabolism and the Role of 5-Hydroxy Buspirone

Buspirone undergoes extensive first-pass metabolism, primarily in the liver.[6][7][8] The cytochrome P450 enzyme CYP3A4 is the main enzyme responsible for its oxidative metabolism.[6][7][9] This metabolic process leads to the formation of several hydroxylated derivatives, including 5-Hydroxy Buspirone, and another major active metabolite, 1-pyrimidinylpiperazine (1-PP).[6][7][8][9][10]

The formation of these metabolites is a key aspect of Buspirone's pharmacokinetic profile. While 1-PP is known to possess some pharmacological activity, 5-Hydroxy Buspirone is generally considered to be essentially inactive.[8][9] However, another hydroxylated metabolite, 6-Hydroxybuspirone, has been identified as a major active metabolite.[11]

The following diagram illustrates the primary metabolic pathway of Buspirone.

References

- 1. scbt.com [scbt.com]

- 2. Buy this compound (EVT-1466880) | 1330164-16-3 [evitachem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Buspirone Metabolism and its Major Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways, major metabolites, and experimental protocols related to the anxiolytic drug buspirone. The information presented is intended to support research and development efforts by providing detailed insights into the drug's pharmacokinetic profile and metabolic fate.

Introduction to Buspirone

Buspirone is a non-benzodiazepine anxiolytic medication primarily prescribed for the management of generalized anxiety disorder (GAD).[1][2] Unlike traditional anxiolytics, it does not possess significant sedative, hypnotic, muscle relaxant, or anticonvulsant properties.[2][3] Its mechanism of action is complex, primarily involving partial agonism at serotonin 5-HT1A receptors.[1] Buspirone undergoes extensive first-pass metabolism, which significantly influences its bioavailability and clinical effects.[4][5] A thorough understanding of its metabolism is therefore critical for drug development, clinical pharmacology, and predicting potential drug-drug interactions.

Metabolic Pathways of Buspirone

Buspirone is extensively metabolized in the liver, with less than 1% of the parent drug excreted unchanged.[2][6] The primary metabolic reactions are oxidation-mediated.[4][7]

The main metabolic pathways for buspirone in human liver microsomes (HLMs) are:

-

N-oxidation on the piperazine ring.[8]

Enzymology of Buspirone Metabolism

The primary enzyme responsible for the metabolism of buspirone is Cytochrome P450 3A4 (CYP3A4) .[4][7][8] Studies using human liver microsomes and recombinant P450 isoforms have demonstrated that CYP3A4 is the major catalyst for the formation of all major metabolites.[8][10][11] While other isoforms like CYP3A5 and CYP2D6 show some activity, their contribution is significantly less than that of CYP3A4.[8][10] The metabolism rate of buspirone by CYP3A4 is approximately 18-fold greater than by CYP2D6 and 35-fold greater than by CYP3A5.[8][10] Consequently, co-administration of buspirone with strong inhibitors or inducers of CYP3A4 can lead to significant drug-drug interactions.[12] For instance, CYP3A4 inhibitors can substantially increase buspirone plasma concentrations, while inducers like rifampin can decrease them by about 10-fold.[4][12]

Major Metabolites of Buspirone

Several metabolites of buspirone have been identified, with some possessing pharmacological activity. The major metabolites include:

-

1-Pyrimidinylpiperazine (1-PP): This is a major and pharmacologically active metabolite formed through N-dealkylation.[4][7][8][12] 1-PP has a longer half-life than buspirone.[4] It acts as a potent antagonist of the α2-adrenergic receptor and a partial agonist of the 5-HT1A receptor, though with a much lesser affinity than buspirone.[1][13]

-

6'-Hydroxybuspirone (6'-OH-Bu): This is a predominant active metabolite formed via hydroxylation.[1][8] Plasma levels of 6'-hydroxybuspirone can be up to 40 times higher than those of the parent drug after oral administration.[1] It is a high-affinity partial agonist of the 5-HT1A receptor and is believed to contribute significantly to the therapeutic effects of buspirone.[1][14][15]

-

5-Hydroxybuspirone (5-OH-Bu): Another hydroxylated metabolite.[3][5][8]

-

3'-Hydroxybuspirone (3'-OH-Bu): A hydroxylated metabolite.[8]

-

Buspirone N-oxide (Bu N-oxide): Formed through N-oxidation of the piperazine ring.[8]

The metabolic pathways leading to these major metabolites are illustrated in the diagram below.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacokinetics of buspirone and its metabolites, as well as the kinetics of its metabolism.

Table 1: Pharmacokinetic Parameters of Buspirone and its Major Metabolites

| Parameter | Buspirone | 1-Pyrimidinylpiperazine (1-PP) | 6'-Hydroxybuspirone |

| Bioavailability | ~4%[4][5][6][12] | - | 19% (in rats)[14] |

| Tmax (Time to Peak Plasma Concentration) | 40-90 minutes[4] | - | - |

| Elimination Half-life (t½) | 2-3 hours[4][7] | 6.1 hours[4] | 1.2 ± 0.2 hours (in rats)[14] |

| Plasma Protein Binding | ~86%[4][7] | - | - |

| Volume of Distribution (Vd) | 5.3 L/kg[4][6][12] | - | 2.6 ± 0.3 L/kg (in rats)[14] |

| Systemic Clearance | ~1.7 L/h/kg[4][6][12] | - | 47.3 ± 3.5 mL/min/kg (in rats)[14] |

Note: Some data for metabolites are from preclinical studies in rats and may not directly translate to humans.

Table 2: Apparent Michaelis-Menten Constants (Km) for Buspirone Metabolite Formation in Human Liver Microsomes

| Metabolite | Apparent Km (μM) |

| 1-Pyrimidinylpiperazine (1-PP) | 8.7[8][11] |

| Buspirone N-oxide (Bu N-oxide) | 34.0[8][11] |

| 3'-Hydroxybuspirone (3'-OH-Bu) | 4.3[8][11] |

| 5-Hydroxybuspirone (5-OH-Bu) | 11.4 / 514[8][11] |

| 6'-Hydroxybuspirone (6'-OH-Bu) | 8.8[8][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of metabolic studies. Below are representative protocols for in vitro and in vivo experiments.

Protocol 1: In Vitro Metabolism of Buspirone in Human Liver Microsomes (HLMs)

This protocol outlines a typical procedure to determine the metabolic profile and enzyme kinetics of buspirone in vitro.

-

Reagents and Materials:

-

Buspirone

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Internal standard for LC-MS/MS analysis

-

Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6) for reaction phenotyping

-

Selective CYP inhibitors (e.g., ketoconazole for CYP3A4)

-

-

Incubation Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLMs (e.g., 0.5 mg/mL protein), and buspirone at various concentrations (e.g., 1-100 μM).

-

Pre-incubate the mixtures at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reactions by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Terminate the reactions by adding a cold organic solvent (e.g., 2 volumes of ACN).

-

Add an internal standard.

-

Centrifuge the samples to precipitate proteins (e.g., 14,000 rpm for 10 minutes).

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

Analytical Method (LC-MS/MS):

-

Develop a sensitive and specific LC-MS/MS method for the simultaneous quantification of buspirone and its major metabolites.

-

Use a suitable C18 column for chromatographic separation.

-

Optimize the mobile phase (e.g., a gradient of water with formic acid and acetonitrile with formic acid).

-

Use tandem mass spectrometry with multiple reaction monitoring (MRM) for detection and quantification.

-

Establish calibration curves for each analyte to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation.

-

For enzyme kinetics, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for assessing the pharmacokinetics of buspirone and its metabolites in a preclinical model.

-

Animals:

-

Use adult male Sprague-Dawley rats.

-

Acclimatize the animals to the laboratory conditions before the experiment.

-

Fast the animals overnight before dosing, with free access to water.

-

-

Drug Administration:

-

Administer buspirone orally (e.g., by gavage) or intravenously (e.g., via the tail vein) at a defined dose.

-

The vehicle for administration should be well-tolerated (e.g., saline, PEG400).

-

-

Sample Collection:

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

-

Collect blood from a suitable site (e.g., tail vein, jugular vein cannula) into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Process the blood samples by centrifugation to obtain plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Extract buspirone and its metabolites from the plasma samples using protein precipitation or liquid-liquid extraction.

-

Quantify the concentrations of the parent drug and metabolites using a validated LC-MS/MS method, as described in the in vitro protocol.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the plasma concentration-time curve), t½, clearance, and volume of distribution.

-

Pharmacokinetic software (e.g., Phoenix WinNonlin) is typically used for these calculations.

-

Logical Relationships in Buspirone Metabolism

The central role of CYP3A4 in buspirone metabolism makes it susceptible to interactions with other drugs that modulate this enzyme.

Conclusion

Buspirone undergoes extensive and rapid metabolism, primarily mediated by CYP3A4. This process results in the formation of several metabolites, including the pharmacologically active 1-pyrimidinylpiperazine and 6'-hydroxybuspirone, which likely contribute to the overall clinical effect of the drug. The heavy reliance on CYP3A4 for its clearance makes buspirone susceptible to significant drug-drug interactions. For drug development professionals, a thorough characterization of the metabolic profile and the enzymatic pathways involved is essential for optimizing dosing regimens, predicting clinical outcomes, and ensuring patient safety. The experimental protocols and data presented in this guide provide a framework for conducting such investigations.

References

- 1. Buspirone - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Buspirone: Pharmacokinetics,side effects and mechanism of action_Chemicalbook [chemicalbook.com]

- 4. droracle.ai [droracle.ai]

- 5. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Cytochrome P450 3A-mediated metabolism of buspirone in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro metabolism of the antianxiety drug buspirone as a predictor of its metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. [PDF] CYTOCHROME P 450 3 A-MEDIATED METABOLISM OF BUSPIRONE IN HUMAN LIVER MICROSOMES | Semantic Scholar [semanticscholar.org]

- 12. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 14. 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Role of 5-Hydroxybuspirone in the Metabolic Profile of Buspirone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buspirone, an anxiolytic agent of the azapirone class, undergoes extensive first-pass metabolism, leading to the formation of several metabolites. Among these, 5-hydroxybuspirone emerges as a significant product of hepatic oxidation, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. While historically overshadowed by other metabolites like 1-(2-pyrimidinyl)piperazine (1-PP) and 6-hydroxybuspirone, a comprehensive understanding of 5-hydroxybuspirone's pharmacological profile is crucial for a complete picture of buspirone's in vivo activity. This technical guide provides an in-depth analysis of 5-hydroxybuspirone, summarizing its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization.

Introduction

Buspirone is a non-benzodiazepine anxiolytic widely used in the treatment of generalized anxiety disorder. Its mechanism of action is primarily attributed to its partial agonist activity at serotonin 5-HT1A receptors.[1] However, the parent drug has low oral bioavailability (approximately 4-5%) due to extensive hepatic first-pass metabolism.[2] This metabolic process generates several derivatives, including hydroxylated forms such as 5-hydroxybuspirone, 6-hydroxybuspirone, and the N-dealkylated metabolite, 1-(2-pyrimidinyl)piperazine (1-PP).[3][4] While 1-PP and 6-hydroxybuspirone have been shown to be pharmacologically active and contribute to the overall therapeutic effect of buspirone, the role of 5-hydroxybuspirone has been less clearly defined, with some early reports suggesting it to be essentially inactive. This guide aims to consolidate the current understanding of 5-hydroxybuspirone's pharmacology.

Metabolism of Buspirone to 5-Hydroxybuspirone

The primary metabolic pathway for buspirone involves oxidation by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[5] This process results in the formation of several hydroxylated metabolites, including 5-hydroxybuspirone, through aromatic hydroxylation.

Pharmacological Profile of 5-Hydroxybuspirone

Receptor Binding Affinity

Quantitative data on the binding affinity of 5-hydroxybuspirone to various neurotransmitter receptors is limited compared to buspirone and its other major metabolites. However, available data indicates that it does possess some affinity for dopamine receptors. The table below summarizes the available binding affinity data (Ki values). A lower Ki value indicates a higher binding affinity.

| Compound | 5-HT1A (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | α1-Adrenergic (Ki, nM) |

| Buspirone | 4-78 | ~484 | ~98 | ~29 | Moderate Affinity |

| 5-Hydroxybuspirone | Not Reported | ~4010 | ~261 | Not Reported | Not Reported |

| 6-Hydroxybuspirone | ~25 | ~5390 | ~795 | Not Reported | Not Reported |

| 1-PP | Low Affinity | Moderate Affinity | Not Reported | Not Reported | Potent Antagonist |

Data compiled from multiple sources. Note: "Not Reported" indicates that specific quantitative data was not found in the reviewed literature.

Functional Activity

The functional activity of 5-hydroxybuspirone (i.e., whether it acts as an agonist, antagonist, or partial agonist) at its binding sites is not extensively characterized in publicly available literature. Further research is required to elucidate its functional role at 5-HT1A and dopamine receptors. Buspirone itself is a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.

Experimental Protocols

In Vitro Metabolism of Buspirone

Objective: To determine the metabolic profile of buspirone and identify the metabolites formed, including 5-hydroxybuspirone.

Methodology: Human Liver Microsome (HLM) Incubation

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (final concentration ~0.5 mg/mL), buspirone (at various concentrations, e.g., 1-100 µM), and phosphate buffer (pH 7.4) to a final volume of 190 µL.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add 10 µL of NADPH regenerating system (to initiate the enzymatic reaction) and incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to identify and quantify buspirone and its metabolites, including 5-hydroxybuspirone.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of 5-hydroxybuspirone for a specific receptor (e.g., 5-HT1A or Dopamine D2/D3).

Methodology: Competitive Radioligand Binding Assay

-

Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A), and varying concentrations of the unlabeled competitor (5-hydroxybuspirone). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Activity Assay

Objective: To determine the functional effect (agonist, antagonist, partial agonist) of 5-hydroxybuspirone at a G-protein coupled receptor (GPCR) like the 5-HT1A receptor.

Methodology: cAMP Assay for Gi-Coupled Receptors

-

Cell Culture: Culture cells stably expressing the 5-HT1A receptor.

-

Assay Setup: Seed the cells in a multi-well plate. Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production. Concurrently, add varying concentrations of 5-hydroxybuspirone.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the log concentration of 5-hydroxybuspirone to determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) and the maximal effect.

References

- 1. droracle.ai [droracle.ai]

- 2. Clinical pharmacokinetics and pharmacodynamics of buspirone, an anxiolytic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Axitinib on Buspirone Metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Bioanalysis

For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes in complex biological matrices is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterated internal standards in bioanalysis, a technique widely regarded as the gold standard for robust and reliable quantitative data.

In the realm of bioanalysis, particularly in drug discovery and development, liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and indispensable analytical tool.[1] Its high sensitivity and selectivity allow for the precise measurement of drugs, metabolites, and biomarkers in biological fluids and tissues.[1] However, the inherent complexity of these biological matrices introduces significant challenges, including sample loss during preparation, variability in injection volumes, and matrix effects such as ion suppression or enhancement, all of which can compromise data accuracy and reproducibility.[1] To surmount these obstacles, the use of an appropriate internal standard (IS) is essential.[2] Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have proven to be the most effective and are considered the benchmark for quantitative bioanalysis.[1][2]

The Core Principle: Isotope Dilution Mass Spectrometry

The application of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1] In this technique, a known quantity of a deuterated analog of the analyte is introduced into the sample at the earliest stage of the analytical workflow.[1][3] This deuterated standard is chemically identical to the analyte, with the key difference being the replacement of one or more hydrogen atoms with their heavier stable isotope, deuterium.[3] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[1]

Because the deuterated internal standard shares the same physicochemical properties as the analyte, it experiences identical processing and analysis variations.[1] This includes extraction efficiency, chromatographic retention time, and ionization response in the mass spectrometer.[1][4] By measuring the ratio of the analyte's signal to that of the known amount of the internal standard, any variations introduced during the analytical process are effectively normalized, leading to highly accurate and precise quantification.[5]

Advantages of Employing Deuterated Internal Standards

The widespread adoption of deuterated internal standards in bioanalysis stems from a number of significant advantages over other types of internal standards, such as structural analogs.

-

Co-elution with the Analyte: Ideally, a deuterated internal standard co-elutes with the analyte, meaning they have the same retention time in the chromatographic system.[1][4] This ensures that both compounds experience the same matrix effects at the same time, providing the most accurate correction.[1]

-

Identical Physicochemical Properties: The chemical identity between the analyte and its deuterated counterpart ensures they exhibit the same behavior during sample preparation, including extraction recovery.[1][4] This minimizes variability introduced during these critical steps.

-

Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the target analyte due to co-eluting matrix components, are a major source of imprecision in LC-MS/MS.[5] Deuterated internal standards co-elute with the analyte and are affected by these matrix effects in a nearly identical manner, allowing for effective normalization of the signal.[5]

-

Increased Method Robustness: The use of deuterated internal standards leads to more robust and reliable bioanalytical methods, reducing assay variability and increasing data integrity.[4] This is particularly crucial in regulated environments such as clinical trials.[1]

Key Considerations and Potential Pitfalls

While deuterated internal standards offer substantial benefits, it is crucial to be aware of potential challenges and limitations to ensure their proper implementation.

-

Isotopic Purity: The deuterated internal standard should have a high degree of isotopic purity to prevent interference with the analyte signal.

-

Mass Increase: The mass difference between the analyte and the internal standard should be sufficient to avoid spectral overlap. A mass increase of at least three or more mass units is generally recommended for small molecules.[4][6]

-

Stability of Deuterium Labels: Deuterium atoms should be placed in chemically stable positions within the molecule to prevent exchange with protons from the solvent or matrix.[6][7] Labeling on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, should be avoided.[6]

-

Chromatographic Isotope Effect: In some instances, the substitution of hydrogen with deuterium can lead to a slight difference in chromatographic retention time between the analyte and the internal standard.[5][8] This "isotope effect" can result in differential matrix effects if the two compounds do not experience the same degree of ion suppression or enhancement, potentially leading to inaccurate quantification.[5][9]

-

Cost and Availability: The synthesis of custom deuterated internal standards can be expensive and time-consuming.[7][10] However, this initial investment can often be offset by reduced method development time and increased assay reliability.[11]

Experimental Protocols

Evaluation of Matrix Effects

A critical experiment in bioanalytical method development is the assessment of matrix effects to ensure the internal standard adequately compensates for them.

Objective: To determine and quantify the extent of ion suppression or enhancement caused by the biological matrix and to verify the internal standard's ability to correct for these effects.

Materials:

-

Analyte of interest

-

Deuterated internal standard

-

Blank biological matrix (e.g., human plasma) from at least six different sources

-

Solvents for solution preparation and reconstitution

Procedure:

-

Prepare three sets of samples:

-

Set A (Neat Solution): Analyte and internal standard are prepared in the final reconstitution solvent.

-

Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.[5]

-

Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.[5]

-

-

Analyze all samples by LC-MS/MS.

-

Calculate the Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):

| Parameter | Calculation | Interpretation |

| Matrix Factor (MF) | (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. |

| IS-Normalized MF | (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A) | A value close to 1 indicates effective compensation by the internal standard. |

Bioanalytical Method Validation using a Deuterated Internal Standard

The following table summarizes typical validation data for a bioanalytical method for the quantification of Atorvastatin in human plasma using its deuterated analog, Atorvastatin-d5, as the internal standard.[3]

| Validation Parameter | Acceptance Criteria (Typical) | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |

| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | 3.1% to 9.8% |

| Recovery (%) | Consistent and reproducible | 85-95% |

| Matrix Effect (CV of IS-Normalized MF) | ≤ 15% | 6.2% |

| Stability (various conditions) | Within ±15% of nominal concentration | Passed |

This data is illustrative and based on typical performance characteristics.[3]

Visualizing the Workflow and Logic

To better understand the application and rationale behind using deuterated internal standards, the following diagrams illustrate the experimental workflow and the logical basis for accurate quantification.

Caption: A generalized experimental workflow for bioanalysis using a deuterated internal standard.

Caption: The logical basis for accurate quantification using a deuterated internal standard.

Conclusion

Deuterated internal standards are a cornerstone of modern quantitative bioanalysis, providing an unparalleled ability to correct for the inherent variability of analytical procedures and the complexities of biological matrices.[1][3] While careful consideration must be given to their design and implementation, the resulting accuracy, precision, and robustness of the data are indispensable for making critical decisions in drug development and other scientific research. For any researcher, scientist, or drug development professional engaged in quantitative bioanalysis, a thorough understanding and proficient application of deuterated internal standards are essential for generating high-quality, defensible data.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

5-Hydroxy Buspirone-d8: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, metabolism, and analytical methodologies for 5-Hydroxy Buspirone-d8. This deuterated analog of a primary buspirone metabolite is a critical tool in pharmacokinetic and metabolic research, offering enhanced stability and analytical precision.

Core Physicochemical Properties

This compound is a deuterated form of 5-Hydroxy Buspirone, a significant metabolite of the anxiolytic drug buspirone. The strategic incorporation of eight deuterium atoms on the butyl chain enhances its utility as an internal standard in analytical studies.[1] Deuteration provides a distinct mass signature for mass spectrometry-based quantification and can increase metabolic stability due to the kinetic isotope effect.[1][2][3]

Table 1: General Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 5-Hydroxy Buspirone | Buspirone |

| Molecular Formula | C₂₁H₂₃D₈N₅O₃ | C₂₁H₃₁N₅O₃ | C₂₁H₃₁N₅O₂ |

| Molecular Weight | 409.56 g/mol | 401.5 g/mol [4] | 385.5 g/mol |

| CAS Number | 1330164-16-3 (representative) | 105496-33-1[4] | 36505-84-7 |

| Appearance | Off-White Solid[5] | Solid[4] | White crystalline powder |

| Melting Point | 45-48°C[5] | Not available | 201.5-202.5°C (as HCl salt)[6] |

Table 2: Solubility and Dissociation Constant

| Property | Value | Source |

| Solubility in Ethanol | Slightly soluble | [4] |

| Solubility in Methanol | Slightly soluble | [4] |

| Solubility in Water | Partly soluble (for Buspirone HCl) | [7] |

| Solubility in DMSO | 100 mM (for Buspirone HCl) | [7] |

| pKa (Basic) | ~7.6 (estimated based on Buspirone) | [8] |

Metabolism and Signaling Pathway

Buspirone undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[9][10] This process leads to the formation of several hydroxylated derivatives, including the pharmacologically active 6-hydroxybuspirone and the essentially inactive 5-hydroxybuspirone, as well as 1-(2-pyrimidinyl)-piperazine (1-PP).[9][10][11]

The primary mechanism of action of buspirone and its active metabolites involves the modulation of the serotonin 5-HT1A receptor.[12] Buspirone acts as a full agonist at presynaptic 5-HT1A autoreceptors and a partial agonist at postsynaptic 5-HT1A receptors.[12] This interaction ultimately leads to an increase in serotonergic neurotransmission.

Experimental Protocols

Synthesis of this compound

A general synthetic strategy for 5-Hydroxy Buspirone involves the hydroxylation of buspirone. For the deuterated analog, the synthesis would start with a deuterated precursor or involve a deuteration step. A common approach for buspirone synthesis involves the condensation of 1-(2-pyrimidinyl)-piperazine with a suitable butyl derivative and 3,3-tetramethylene glutarimide.[13][14] The hydroxylation can be achieved using various oxidizing agents. A detailed, step-by-step protocol for the deuterated version is often proprietary; however, a general workflow is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. 5-Hydroxy Buspirone | 105496-33-1 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. Buspirone - Wikipedia [en.wikipedia.org]

- 10. Buspirone: Pharmacokinetics,side effects and mechanism of action_Chemicalbook [chemicalbook.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. "Improved One Pot Process For Synthesis Of Buspirone Base" [quickcompany.in]

- 13. Buspirone synthesis - chemicalbook [chemicalbook.com]

- 14. Buspirone metabolite structure profile using a standard liquid chromatographic-mass spectrometric protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxy Buspirone-d8: A Technical Guide for Researchers

This technical guide provides an in-depth overview of 5-Hydroxy Buspirone-d8, a deuterated internal standard essential for the accurate quantification of 5-Hydroxy Buspirone, a primary metabolite of the anxiolytic drug Buspirone. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its suppliers, availability, and application in experimental settings.

Introduction

This compound is the deuterium-labeled analog of 5-Hydroxy Buspirone. The incorporation of eight deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of analytical results. Buspirone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form several hydroxylated metabolites, with 5-Hydroxy Buspirone being a significant one.[1][2][3][4]

Supplier and Availability of this compound

A number of chemical suppliers offer this compound for research purposes. The table below summarizes the available quantitative data from various suppliers. Please note that for some suppliers, detailed information is available upon request.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Coompo | C236338 | 1330164-16-3 | C₂₁H₂₃D₈N₅O₃ | 409.55 | 98% | 1mg, 10mg |

| Santa Cruz Biotechnology | sc-219593 | 1330164-16-3 | C₂₁H₂₃D₈N₅O₃ | 409.55 | Information available upon request | Information available upon request |

| Axios Research | AR-B08020 | 1330164-16-3 | C₂₁H₂₃D₈N₅O₃ | 409.56 | Information available upon request | Information available upon request |

| EvitaChem | EVT-1466880 | 1330164-16-3 | C₂₁H₃₁N₅O₃ | 409.56 | Information available upon request | Information available upon request |

| SynZeal | - | - | - | - | Information available upon request | Information available upon request |

| BenchChem | - | - | - | - | Information available upon request | Information available upon request |

Note: The molecular formula for the deuterated compound is consistently reported as C₂₁H₂₃D₈N₅O₃. Some suppliers may list the non-deuterated CAS number (105496-33-1) for reference.

Metabolic Pathway of Buspirone

Buspirone undergoes extensive first-pass metabolism, primarily through oxidation mediated by the CYP3A4 enzyme in the liver.[1][2][3] This process leads to the formation of several hydroxylated derivatives, including the pharmacologically active metabolite 1-pyrimidinylpiperazine (1-PP) and 5-Hydroxy Buspirone.[1][3][4]

References

Unraveling the Proteome: An In-depth Technical Guide to Isotopic Labeling in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and therapeutic innovation, understanding the dynamic nature of the proteome is paramount. Mass spectrometry, coupled with isotopic labeling, has emerged as a cornerstone technology for the precise quantification of proteins and their post-translational modifications. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of three leading isotopic labeling techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).

Core Principles of Isotopic Labeling

Isotopic labeling strategies introduce heavy isotopes (e.g., ¹³C, ¹⁵N) into proteins or peptides, creating mass variants that are distinguishable by a mass spectrometer. This allows for the relative or absolute quantification of protein abundance between different samples, such as treated versus untreated cells or healthy versus diseased tissues.

SILAC (Stable Isotope Labeling by Amino acids in Cell culture) is a metabolic labeling approach where cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., Arginine and Lysine).[1] Over several cell divisions, the heavy amino acids are incorporated into the entire proteome.[2] The key advantage of SILAC is that samples are mixed at the very beginning of the experimental workflow, minimizing sample handling-related errors and variability.[1]

iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags) are chemical labeling techniques that tag peptides in vitro after protein extraction and digestion.[3][4] These isobaric tags consist of a reporter group, a balancer group, and a peptide-reactive group.[5] Peptides from different samples are labeled with distinct isobaric tags that have the same total mass. During tandem mass spectrometry (MS/MS), the tags fragment, releasing reporter ions of unique masses that are used for quantification.[3][5] This allows for the multiplexing of several samples in a single analysis.[6]

Comparative Overview of Labeling Techniques

| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |

| Labeling Strategy | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |

| Sample Mixing | Early (cell or lysate level) | Late (peptide level) | Late (peptide level) |

| Multiplexing | Typically 2-plex or 3-plex | 4-plex or 8-plex | Up to 18-plex |

| Quantification | MS1 level (peptide pairs) | MS2 or MS3 level (reporter ions) | MS2 or MS3 level (reporter ions) |

| Ratio Compression | Minimal | Can be significant | Can be significant |

| Sample Types | Proliferating cells in culture | Cells, tissues, body fluids | Cells, tissues, body fluids |

| Key Advantage | High accuracy due to early mixing | Higher multiplexing than SILAC | Highest multiplexing capability |

Experimental Protocols

SILAC Experimental Protocol

-

Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium containing natural abundance amino acids (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine). The other population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₂-Lysine) for at least five cell doublings to ensure complete incorporation.[1]

-

Experimental Treatment: Apply the desired experimental conditions (e.g., drug treatment) to one of the cell populations.

-

Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.

-

Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.

-

Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

-

Peptide Fractionation and LC-MS/MS Analysis: Fractionate the peptide mixture and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify peptides and quantify the relative abundance of "heavy" to "light" peptide pairs in the MS1 spectra.

iTRAQ/TMT Experimental Protocol

-

Sample Preparation: Extract proteins from each of the samples to be compared.

-

Protein Digestion: Digest the proteins from each sample into peptides using an enzyme like trypsin.

-

Peptide Labeling: Label the peptides from each sample with a different iTRAQ or TMT isobaric tag according to the manufacturer's protocol.[7]

-

Sample Pooling: Combine the labeled peptide samples in equal amounts.

-

Peptide Fractionation and LC-MS/MS Analysis: Fractionate the pooled, labeled peptide mixture and analyze by LC-MS/MS.

-

Data Analysis: Identify peptides from the fragmentation patterns and quantify the relative abundance based on the intensity of the reporter ions in the MS/MS or MS3 spectra.

Mandatory Visualizations

Application in Drug Development: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many cancers. Isotopic labeling-based proteomics is instrumental in understanding the effects of EGFR-targeted therapies.

By using SILAC, researchers can compare the phosphoproteome of cells treated with an EGFR inhibitor to untreated cells, identifying downstream signaling nodes that are affected.[6] TMT and iTRAQ can be used to analyze the proteomic response to a panel of different EGFR inhibitors across multiple cancer cell lines in a single experiment, providing valuable data for drug efficacy and resistance studies.

Quantitative Data Presentation

The output of these experiments is a large dataset of identified proteins and their relative abundance ratios. This data is typically presented in tables for clear interpretation and comparison.

Table 1: Example of SILAC Quantitative Data for EGFR Pathway Proteins

| Protein | Gene Symbol | Heavy/Light Ratio | p-value | Regulation |

| Epidermal growth factor receptor | EGFR | 0.45 | 0.001 | Down-regulated |

| Growth factor receptor-bound protein 2 | GRB2 | 0.52 | 0.005 | Down-regulated |

| Mitogen-activated protein kinase 1 | MAPK1 | 0.61 | 0.012 | Down-regulated |

| RAC-alpha serine/threonine-protein kinase | AKT1 | 0.95 | 0.450 | Unchanged |

Table 2: Example of TMT 10-plex Quantitative Data for Drug Response in Different Cell Lines

| Protein | Gene Symbol | Cell Line A (Treated/Control) | Cell Line B (Treated/Control) | Cell Line C (Treated/Control) |

| Apoptosis regulator BAX | BAX | 1.85 | 1.20 | 1.05 |

| Proliferating cell nuclear antigen | PCNA | 0.35 | 0.75 | 0.98 |

| Caspase-3 | CASP3 | 2.10 | 1.50 | 1.10 |

| Cyclin-dependent kinase 1 | CDK1 | 0.40 | 0.82 | 0.95 |

Conclusion

Isotopic labeling techniques are indispensable tools in modern proteomics and drug development. SILAC offers high accuracy for studies in cell culture, while iTRAQ and TMT provide powerful multiplexing capabilities for the analysis of a wide range of sample types. The choice of technique depends on the specific research question, sample availability, and desired level of multiplexing. By providing robust and quantitative data on the proteome, these methods will continue to drive discoveries in basic research and the development of novel therapeutics.

References

- 1. iTRAQ (Multiplexed Isobaric Tagging Technology for Relative Quantitation) | Proteomics [medicine.yale.edu]

- 2. Application of TMT Labeling in Quantitative Proteomics Detection | MtoZ Biolabs [mtoz-biolabs.com]

- 3. phanstiel-lab.med.unc.edu [phanstiel-lab.med.unc.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. Dataset - SILAC Phosphoproteomics Signatures of Differentially Phosphorylated Proteins for Protein Ligands [maayanlab.cloud]

- 6. understanding_IRS [pwilmart.github.io]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 5-Hydroxy Buspirone-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of xenobiotics, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise results. This is especially critical in regulated bioanalysis supporting pharmacokinetic and toxicokinetic studies. 5-Hydroxy Buspirone-d8, a deuterated analog of the major metabolite of the anxiolytic drug buspirone, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its physicochemical properties closely mimic those of the analyte, 5-hydroxybuspirone, and the parent drug, buspirone, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.

Buspirone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, through oxidation to form hydroxylated derivatives and the pharmacologically active metabolite, 1-pyrimidinylpiperazine (1-PP).[1][2] One of the major hydroxylated metabolites is 5-hydroxybuspirone.[3] Accurate quantification of buspirone and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety.

These application notes provide a detailed protocol for the use of this compound as an internal standard in the quantification of buspirone and its primary metabolite, 5-hydroxybuspirone, in human plasma.

Key Applications

-

Pharmacokinetic (PK) Studies: Accurate determination of the absorption, distribution, metabolism, and excretion (ADME) of buspirone.

-

Bioequivalence Studies: Comparing the bioavailability of different formulations of buspirone.

-

Therapeutic Drug Monitoring (TDM): Optimizing drug dosage for individual patients.

-

Drug-Drug Interaction (DDI) Studies: Assessing the effect of co-administered drugs on the metabolism of buspirone.

Experimental Protocols